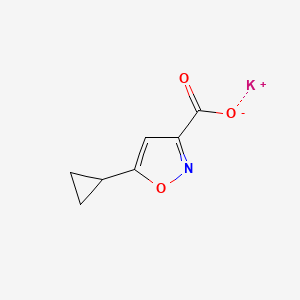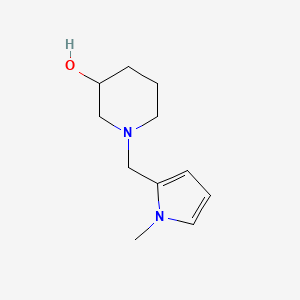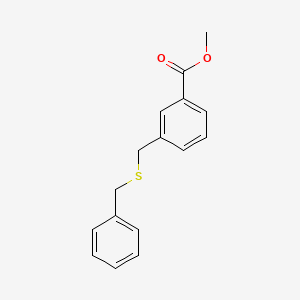
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid
Descripción general
Descripción
“3-(furan-3-yl)propanoic acid” is a chemical compound with the CAS Number: 90048-04-7 . It has a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for “3-(furan-3-yl)propanoic acid” is 3-(3-furyl)propanoic acid . The InChI code for this compound is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .
Physical And Chemical Properties Analysis
The physical form of “3-(furan-3-yl)propanoic acid” is a powder . It has a melting point of 62-66 degrees Celsius . The molecular weight of this compound is 140.14 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from furan propanoic acid have demonstrated antimicrobial activity . Specifically, they have shown effectiveness against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be used to treat various infections.
Synthesis of Fine Chemicals
The derivatives of furan propanoic acid are utilized in the synthesis of a wide range of fine chemicals . These include pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and more . Their versatile chemical structure makes them suitable for various synthetic pathways.
Superelectrophilic Activation
The compound’s derivatives have been synthesized through superelectrophilic activation conditions. This process involves the hydroarylation of the carbon–carbon double bond of furan propenoic acids and their esters . Such reactions are significant in organic synthesis, providing a method to create complex molecules with high precision.
Biological Activity Studies
Furan propanoic acid derivatives are of interest due to their diverse biological activities . They are often used as scaffolds to screen for pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biomass-Derived Chemicals
These compounds are considered biomass-derived chemicals , which are gaining attention as sustainable alternatives to traditional petrochemicals. They can be derived from biomass sources like furfural and 5-hydroxymethylfurfural (5-HMF), making them important platform chemicals for green chemistry applications .
Biofuel Cell Applications
Furan propanoic acid derivatives have been used in the development of biofuel cells . For instance, furan-3-boronic acid derivatives have been employed as coupling partners in reactions to fabricate amperometric biosensors and biofuel cells for uric acid . This showcases the potential of these compounds in renewable energy technologies.
Safety and Hazards
Propiedades
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMMETSQEKZWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)

![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)